molecular formula C20H10F8N4O2 B11500354 7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11500354
M. Wt: 490.3 g/mol
InChI Key: ZWEUMCZZRMCVJD-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and bis(trifluoromethyl) substituents

Preparation Methods

The synthesis of 7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimido[4,5-d][1,3]diazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of fluorophenyl groups: This step involves the substitution of hydrogen atoms with fluorophenyl groups using reagents such as fluorobenzene derivatives.

    Addition of bis(trifluoromethyl) groups: This can be done using trifluoromethylation reagents under specific conditions to ensure the incorporation of the trifluoromethyl groups.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to facilitate the process.

Chemical Reactions Analysis

7-(2-Fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione include:

    7-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: This compound has chlorine atoms instead of fluorine, which may affect its reactivity and properties.

    7-(2-Bromophenyl)-1-(4-bromophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: The presence of bromine atoms can lead to different chemical behaviors compared to the fluorinated version.

The uniqueness of 7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can impart unique chemical and physical properties.

Properties

Molecular Formula

C20H10F8N4O2

Molecular Weight

490.3 g/mol

IUPAC Name

7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H10F8N4O2/c21-9-5-7-10(8-6-9)32-15-13(16(33)30-17(32)34)18(19(23,24)25,20(26,27)28)31-14(29-15)11-3-1-2-4-12(11)22/h1-8H,(H,29,31)(H,30,33,34)

InChI Key

ZWEUMCZZRMCVJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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